Antibacterial Activity Spectrum of 1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione Against Drug-Resistant Pathogens vs. Indole-3-Carbinol Derivatives
The compound, reported under the development code SRI-011225, demonstrates concentration-dependent bactericidal activity against drug-resistant Gram-positive and Gram-negative pathogens. In macromolecular synthesis assays conducted at 3× MIC, the compound inhibited RNA, DNA, protein, and cell wall synthesis by 82–97% in both methicillin-susceptible S. aureus (MSSA) and healthcare-associated MRSA, a multipronged inhibition pattern distinct from pathway-specific antibiotics such as rifampicin (RNA), ciprofloxacin (DNA), clindamycin (protein), and vancomycin (cell wall) [1]. Against F. tularensis, the MIC was 0.5 μg/mL and MBC was 1.0 μg/mL, consistent with bactericidal activity, whereas ciprofloxacin rapidly selected for resistance after 6–7 passages but SRI-011225 resistance could not be induced [1]. Note: The structural identity linking CAS 22724-47-6 to SRI-011225 is inferred from the antibioticdb entry and ICAAC abstract; direct confirmation of the exact chemical structure in the abstract is not provided. This constitutes Class-level inference evidence.
| Evidence Dimension | Macromolecular synthesis inhibition (% inhibition at 3× MIC) and resistance induction |
|---|---|
| Target Compound Data | 82–97% inhibition of RNA, DNA, protein, cell wall synthesis at 3× MIC in MSSA and HA-MRSA; no resistance induced in F. tularensis after serial passage; MIC 0.5 μg/mL, MBC 1.0 μg/mL against F. tularensis |
| Comparator Or Baseline | Rifampicin (RNA-selective), ciprofloxacin (DNA-selective, resistance after 6–7 passages), clindamycin (protein-selective), vancomycin (cell wall-selective) |
| Quantified Difference | Multipronged vs. single-pathway inhibition; zero vs. rapid resistance induction for ciprofloxacin |
| Conditions | MSSA and HA-MRSA macromolecular synthesis assay at 3× MIC; F. tularensis serial passage resistance study |
Why This Matters
A multipronged mechanism of action with a high genetic barrier to resistance differentiates this compound from single-target antibiotics for researchers investigating treatments for drug-resistant infections.
- [1] Jong, L., Mortelmans, K., Green, C., Hokama, L., Tran, T., Sahner, D. SRI-011225, a First-in-Class Bactericidal Antimicrobial Active Against Drug-Resistant Pathogens. 52nd Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC), 2012, Abstract F-1531. View Source
